molecular formula C26H20N2 B3240864 2-Trityl-1H-benzo[d]imidazole CAS No. 14483-88-6

2-Trityl-1H-benzo[d]imidazole

Cat. No.: B3240864
CAS No.: 14483-88-6
M. Wt: 360.4 g/mol
InChI Key: WAVJRUUKFBUIDJ-UHFFFAOYSA-N
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Description

2-Trityl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a trityl group at the second position. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The trityl group, a triphenylmethyl moiety, is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trityl-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with trityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The trityl group is introduced to the benzimidazole core through a nucleophilic substitution reaction, where the nitrogen atom of the benzimidazole attacks the trityl chloride, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems can also help in maintaining consistent reaction conditions and improving the overall production process.

Chemical Reactions Analysis

Types of Reactions: 2-Trityl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the removal of the trityl group, regenerating the parent benzimidazole.

    Substitution: The trityl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Benzimidazole and trityl alcohol.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2-Trityl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. The trityl group serves as a protecting group for the nitrogen atom during multi-step synthetic processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Derivatives of benzimidazole, including those with trityl groups, are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Trityl-1H-benzo[d]imidazole largely depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trityl group can influence the compound’s binding affinity and selectivity towards these targets. In chemical reactions, the trityl group acts as a protecting group, preventing unwanted reactions at the nitrogen atom of the benzimidazole core.

Comparison with Similar Compounds

    2-Phenyl-1H-benzo[d]imidazole: Similar structure but with a phenyl group instead of a trityl group.

    2-Methyl-1H-benzo[d]imidazole: Contains a methyl group at the second position.

    2-Benzyl-1H-benzo[d]imidazole: Features a benzyl group at the second position.

Uniqueness: 2-Trityl-1H-benzo[d]imidazole is unique due to the presence of the bulky trityl group, which can significantly influence its chemical reactivity and biological activity. The trityl group provides steric hindrance, which can protect the benzimidazole core during complex synthetic processes. Additionally, the trityl group can be easily removed under mild conditions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-trityl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2/c1-4-12-20(13-5-1)26(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-27-23-18-10-11-19-24(23)28-25/h1-19H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVJRUUKFBUIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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